molecular formula C10H10ClF2N B1492350 3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride CAS No. 2098108-29-1

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride

Cat. No.: B1492350
CAS No.: 2098108-29-1
M. Wt: 217.64 g/mol
InChI Key: YMCDARKYZUQJII-UHFFFAOYSA-N
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Description

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride typically involves the reaction of 3,5-difluorobenzaldehyde with azetidine in the presence of a reducing agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the formation of the azetidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted azetidines or benzene derivatives.

Scientific Research Applications

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride can be compared to other similar compounds, such as 3-[(3,5-dichlorophenyl)methylidene]azetidine hydrochloride and 3-[(3,5-dibromophenyl)methylidene]azetidine hydrochloride. These compounds share structural similarities but differ in the nature of the halogen substituents, which can influence their reactivity and biological activity.

Comparison with Similar Compounds

  • 3-[(3,5-Dichlorophenyl)methylidene]azetidine hydrochloride

  • 3-[(3,5-Dibromophenyl)methylidene]azetidine hydrochloride

  • 3-[(3,5-Diiodophenyl)methylidene]azetidine hydrochloride

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methylidene]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N.ClH/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8;/h1-4,13H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCDARKYZUQJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC(=C2)F)F)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride
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